molecular formula C9H9N3S B1268419 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine CAS No. 26963-43-9

4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine

Cat. No. B1268419
CAS RN: 26963-43-9
M. Wt: 191.26 g/mol
InChI Key: HOVGXOGNNMTUTM-UHFFFAOYSA-N
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Description

“4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine” is a chemical compound with the molecular formula C9H9N3S . It has a molecular weight of 191.26 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9N3S/c1-6-5-7(12-9(10)11-6)8-3-2-4-13-8/h2-5H,1H3,(H2,10,11,12) . This indicates that the compound contains a methyl group (CH3), a thiophen-2-yl group, and a pyrimidin-2-amine group.


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 171 - 172 degrees Celsius .

Scientific Research Applications

1. Pharmaceutical Research

  • Application : This compound has been used in the synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads .
  • Method : Thiophene-substituted chalcones were cyclised with guanidine in the presence of potassium hydroxide to get 4-substituted-6-thiophenopyrimidines which were then refluxed with acetylacetone to obtain pyrimidopyrimidines .
  • Results : Some of the synthesized compounds have been screened for antibacterial and analgesic activities .

2. Fungicidal Activity

  • Application : Some compounds of “4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine” have shown good fungicidal activities against several plant diseases .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The compounds exhibited excellent fungicidal activities against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) .

3. Synthesis of Novel Compounds

  • Application : This compound has been used in a one-pot synthesis of compound 2-oxo-4- (pyridin-4-yl)-6- (thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile .
  • Method : All the reaction components, 2-acetylthiophene, 4-pyridine carboxaldehyde, ammonium acetate, and ethyl cyanoacetate were added in the presence of ceric ammonium nitrate (CAN) and then refluxed in ethanol .
  • Results : The specific results or outcomes obtained are not detailed in the source .

4. Synthesis of Pyrimidine Derivatives

  • Application : This compound can be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones and acylguanidines derivatives .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

5. Antiviral Study

  • Application : Compounds containing five-membered heteroaryl amines, which include “4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine”, showed relatively higher antiviral activity against Newcastle disease virus .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : These compounds showed antiviral activity almost on par with the well-known antiviral commercial drug, Ribavirin .

6. Synthesis of Novel Indole Derivatives

  • Application : This compound can be used in the synthesis of novel indole derivatives .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety And Hazards

The compound is associated with the hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-methyl-6-thiophen-2-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-6-5-7(12-9(10)11-6)8-3-2-4-13-8/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVGXOGNNMTUTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345596
Record name 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine

CAS RN

26963-43-9
Record name 4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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